molecular formula C11H11NO2 B556762 2-Methylindole-3-acetic acid CAS No. 1912-43-2

2-Methylindole-3-acetic acid

Cat. No. B556762
Key on ui cas rn: 1912-43-2
M. Wt: 189,22 g/mole
InChI Key: QJNNHJVSQUUHHE-UHFFFAOYSA-N
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Patent
US09233098B2

Procedure details

2-(2-Methyl-1H-indol-3-yl)acetic acid (11.7 g, 61.84 mmol) was weighed and added into 100 mL methanol. Concentrated hydrochloric acid 0.7 mL was added dropwise. It was reacted at 70° C. for 4 hours, cooled, rotate evaporated to dryness, extracted with ethyl acetate, washed twice with NaHCO3 aqueous solution. The organic phase was dried and rotate evaporated to dryness to obtain a red brown solid 11.4 g, at a yield of 90.7%.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
90.7%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[CH2:11][C:12]([OH:14])=[O:13])=[CH:8][CH:7]=[CH:6][CH:5]=2.Cl.[CH3:16]O>>[CH3:1][C:2]1[NH:3][C:4]2[C:9]([C:10]=1[CH2:11][C:12]([O:14][CH3:16])=[O:13])=[CH:8][CH:7]=[CH:6][CH:5]=2

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
CC=1NC2=CC=CC=C2C1CC(=O)O
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
It was reacted at 70° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
rotate evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed twice with NaHCO3 aqueous solution
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
rotate evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=CC=CC=C2C1CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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